Trifluoroethylene

Catalog No.
S573907
CAS No.
359-11-5
M.F
C2HF3
M. Wt
82.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoroethylene

CAS Number

359-11-5

Product Name

Trifluoroethylene

IUPAC Name

1,1,2-trifluoroethene

Molecular Formula

C2HF3

Molecular Weight

82.02 g/mol

InChI

InChI=1S/C2HF3/c3-1-2(4)5/h1H

InChI Key

MIZLGWKEZAPEFJ-UHFFFAOYSA-N

SMILES

C(=C(F)F)F

Solubility

Slightly soluble in ethanol; soluble in ether
In water, 1.33X10+4 mg/L at 25 °C (est)

Synonyms

trifluoroethene, trifluoroethylene

Canonical SMILES

C(=C(F)F)F

Fluoropolymer Synthesis

Trifluoroethylene is a crucial building block for the synthesis of various fluoropolymers. One prominent example is poly(vinylidene fluoride-co-trifluoroethylene) (P(VDF-TrFE)) []. This copolymer exhibits valuable properties like piezoelectricity and ferroelectricity, making it useful in applications such as energy harvesting and non-volatile memory devices []. Research explores methods to optimize the deposition process and properties of P(VDF-TrFE) films for improved performance [].

Refrigerant Development

Fluorinated Materials Research

Trifluoroethylene serves as a starting material for the synthesis of other fluorinated materials with unique properties. These materials find applications in various scientific fields, including:

  • Biomedical Research: Fluorinated materials can be used to develop biocompatible implants and drug delivery systems due to their enhanced stability and reduced interaction with biological systems [].
  • Energy Storage: Research explores the use of fluorinated materials for electrodes in batteries and supercapacitors due to their potential for improved energy storage capacity and efficiency [].

Trifluoroethylene is a colorless gas with the chemical formula C₂HF₃. It is a member of the class of compounds known as fluoroolefins, characterized by the presence of fluorine atoms attached to a carbon-carbon double bond. This compound is notable for its high reactivity and low boiling point, which is approximately -27.4 °C. Trifluoroethylene is primarily used in the production of fluoropolymers and other fluorinated compounds, making it significant in various industrial applications.

Trifluoroethylene poses several safety concerns:

  • Toxicity: Limited data exists on the specific toxicity of TrFE. However, it is suspected to be a mild anesthetic and may cause respiratory irritation upon inhalation [].
  • Flammability: TrFE is classified as a flammable gas and can readily ignite in the presence of an ignition source.
  • Environmental Impact: While not considered an ozone-depleting substance, TrFE has a long atmospheric lifetime and contributes to the greenhouse effect [].

  • Disproportionation: Trifluoroethylene can disproportionate under certain conditions to yield tetrafluoromethane and hydrofluoric acid. This reaction can be initiated by thermal or photochemical processes, leading to potential safety hazards due to its explosive nature when mixed with air or other oxidizers .
  • Polymerization: It can polymerize to form polytetrafluoroethylene, a widely used fluoropolymer known for its non-stick properties and chemical resistance.
  • Reactions with Hydroxyl Radicals: The compound reacts with hydroxyl radicals in the atmosphere, which has implications for its environmental persistence and degradation .

Trifluoroethylene can be synthesized through several methods:

  • Phosgene Method: One of the primary methods involves the reaction of phosgene with ethylene in the presence of a catalyst. This method allows for controlled production of trifluoroethylene .
  • Electrochemical Fluorination: Another method includes the electrochemical fluorination of ethylene using anhydrous hydrogen fluoride, which results in trifluoroethylene as a product.
  • Thermal Decomposition: Trifluoroethylene can also be produced by the thermal decomposition of certain fluorinated hydrocarbons.

Trifluoroethylene has several key applications:

  • Fluoropolymer Production: It is predominantly used as a monomer for producing polytetrafluoroethylene and other fluorinated polymers, which have applications in coatings, gaskets, seals, and electrical insulation.
  • Chemical Intermediate: Trifluoroethylene serves as an intermediate in synthesizing various fluorinated chemicals used in pharmaceuticals and agrochemicals.
  • Solvent: Due to its chemical properties, it is sometimes utilized as a solvent in industrial processes.

Studies on trifluoroethylene interactions focus on its reactivity with other substances:

  • Reactivity with Hydroxyl Radicals: Research indicates that trifluoroethylene reacts rapidly with hydroxyl radicals, contributing to its atmospheric degradation .
  • Flammability and Explosive Potential: Investigations into its flammability limits reveal that mixtures of trifluoroethylene with air can be highly explosive under specific conditions .

Several compounds share similarities with trifluoroethylene, particularly within the category of fluoroolefins. Here are some notable comparisons:

CompoundChemical FormulaKey Characteristics
TetrafluoroethyleneC₂F₄More stable than trifluoroethylene; used in polymer production.
1,1-DifluoroethyleneC₂H₂F₂Less reactive; used in various chemical syntheses.
Vinylidene fluorideC₂H₂F₂Known for forming copolymers; has different polymerization properties.

Uniqueness of Trifluoroethylene

Trifluoroethylene stands out due to its unique combination of reactivity and application potential in producing high-performance materials. Its ability to undergo rapid disproportionation under certain conditions also poses distinct safety considerations compared to similar compounds like tetrafluoroethylene, which is more stable and less hazardous under standard conditions.

Trifluoroethylene (TrFE, C₂HF₃) emerged as a critical organofluorine compound during the mid-20th century, though its exact discovery date remains unclear. Early advancements in fluoropolymer chemistry laid the groundwork for its development. Notably, polychlorotrifluoroethylene (PCTFE), a related polymer, was first synthesized in 1934 by Fritz Schloffer and Otto Scherer at IG Farben . TrFE’s synthesis methods were refined through catalytic hydrodechlorination processes, as evidenced by patents from the 1970s, such as US3564064A, which detailed gas-phase reactions of chlorotrifluoroethylene (CTFE) with hydrogen over palladium catalysts . By the 2010s, innovations in radical polymerization techniques enabled controlled production of poly(trifluoroethylene) (PTrFE) .

Nomenclature, Classification, and Synonyms

TrFE is systematically named 1,1,2-trifluoroethene (IUPAC) and classified as a vinyl fluoride due to its sp²-hybridized carbon-fluorine bonds . Common synonyms include ethylene trifluoride, HFC 1123, and R1123 . Its molecular formula (C₂HF₃) and CAS registry number (359-11-5) are widely referenced in chemical databases .

Position in Organofluorine Chemistry

TrFE occupies a niche in organofluorine chemistry as a precursor to high-performance polymers. Its electron-deficient double bond facilitates radical polymerization and copolymerization, distinguishing it from saturated fluorocarbons . The compound’s ability to form ferroelectric copolymers with vinylidene fluoride (VDF) has been pivotal in materials science, enabling applications in flexible electronics and energy storage .

Historical Significance in Fluoropolymer Development

TrFE’s integration into fluoropolymer production marked a technological leap. The copolymerization of TrFE with VDF yielded poly(vinylidene fluoride-trifluoroethylene) (P(VDF-TrFE)), a material renowned for its piezoelectric properties . This development, coupled with advancements in catalytic hydrogenation of CTFE, solidified TrFE’s role in synthesizing dielectric and electrostrictive materials .

Synthesis and Production of Trifluoroethylene

Industrial Synthesis Methods

The primary industrial route involves hydrodechlorination of chlorotrifluoroethylene (CTFE). In a representative process, CTFE reacts with hydrogen gas over a palladium or platinum catalyst supported on extruded activated carbon at 200–230°C . This method achieves >90% conversion and ~80% selectivity for TrFE (Table 1) .

Table 1: Catalytic Performance in CTFE Hydrodechlorination

CatalystCTFE Conversion (%)TrFE Selectivity (%)
Pd/C9371
Pt/C9870

Laboratory-Scale Synthesis

Small-scale synthesis often employs radical-mediated polymerization. For example, perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) initiates TrFE polymerization, yielding PTrFE with controlled molecular weights (7,700–38,100 g/mol) and CF₃ end groups . Photochemical reduction of sulfonium salts derived from TrFE and alcohols also generates fluoroalkyl radicals for tailored polymer architectures .

Reaction Mechanisms and Kinetics

The hydrodechlorination mechanism proceeds via adsorption of CTFE and H₂ on catalytic sites, followed by sequential dechlorination and hydrogenation . Density functional theory (DFT) studies reveal that hyperconjugative interactions between sulfur lone pairs and σ*(C–F) orbitals stabilize intermediates, enhancing regioselectivity . Radical polymerization follows a chain-transfer mechanism, with activation energies ~50 kJ/mol, favoring head-to-tail monomer addition .

Purity and Yield Optimization

Chromatographic purification of sulfonium salt intermediates (e.g., 5-(trifluorovinyl)dibenzothiophenium triflate) minimizes byproducts in TrFE derivatization . In catalytic processes, using nitrogen as a diluent reduces CTFE concentration from 33% to 11%, maintaining high selectivity (75%) while avoiding catalyst poisoning .

Structural and Chemical Properties

Molecular Geometry and Bonding

TrFE adopts a trigonal planar geometry at the double bond, with C–F bond lengths of 1.32–1.35 Å and F–C–F angles of 108–112° . X-ray crystallography of related sulfonium salts confirms S···O noncovalent interactions (2.83 Å), which enhance electrophilicity at sulfur centers during derivatization .

Spectroscopic Characterization

  • ¹⁹F NMR: δ = -75 ppm (CF₂), -112 ppm (CF₃) .
  • ¹H NMR: δ = 5.2 ppm (vinyl proton) .
  • IR: Strong absorptions at 1,250 cm⁻¹ (C–F stretch) and 1,650 cm⁻¹ (C=C) .

Thermodynamic and Physical Properties

PropertyValue
Melting Point-78°C
Boiling Point-51°C
Density1.265 g/cm³
Refractive Index1.313 (estimated)

TrFE’s low boiling point and high density arise from strong dipole-dipole interactions and fluorine’s electronegativity .

Reactivity and Stability

TrFE undergoes radical addition reactions with alcohols, forming 1,2,2-trifluoro-2-(alkoxy)ethyl sulfonium salts under mild conditions . Thermal degradation begins at 362°C in oxidative environments, making PTrFE suitable for high-temperature applications .

Applications in Material Science and Industry

Fluoropolymer Synthesis

PTrFE homopolymers exhibit semi-crystalline behavior (36% crystallinity) and thermal stability up to 428°C, ideal for aerospace coatings . Copolymers like P(VDF-TrFE) display ferroelectric hysteresis, enabling use in non-volatile memory devices .

Emerging Technologies

Electrostrictive relaxors derived from TrFE terpolymers exhibit >4% strain under electric fields, promising for soft robotics . Additionally, PTrFE’s low water vapor transmission rate (<0.01 g·mm/m²/day) makes it valuable in pharmaceutical packaging .

Chemical Structure and Composition

Trifluoroethylene exhibits a fundamental molecular formula of C₂HF₃ with a molecular weight of 82.025 daltons [1] [5]. The compound features an asymmetric ethylene backbone where three fluorine atoms and one hydrogen atom are attached to the carbon atoms [6]. The structural arrangement follows the pattern CHF=CF₂, wherein the double bond connects two carbon atoms bearing different substitution patterns [7].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,1,2-trifluoroethene, reflecting the specific positioning of fluorine atoms on the ethylene framework [8]. The molecule possesses a planar configuration typical of alkenes, with the double bond imposing geometric constraints on the overall molecular geometry [9].

PropertyValueReference
Molecular FormulaC₂HF₃ [1]
Molecular Weight82.025 g/mol [5]
Chemical Abstracts Service Registry Number359-11-5 [10]
International Chemical Identifier KeyMIZLGWKEZAPEFJ-UHFFFAOYSA-N [11]
Simplified Molecular Input Line Entry SystemFC=C(F)F [12]

Physical Properties and Constants

Thermodynamic Properties

Trifluoroethylene demonstrates distinctive thermodynamic characteristics that reflect its fluorinated nature [13]. The compound exhibits a standard heat of formation that contributes to its stability and reactivity profile [14]. Comprehensive thermodynamic investigations have established fundamental parameters essential for understanding its behavior under various conditions [9].

The ideal gas heat capacity of trifluoroethylene varies systematically with temperature, following predictable patterns observed in fluorinated compounds [15]. Entropy measurements reveal the molecular disorder characteristics typical of gaseous fluorocarbons [16]. The enthalpy of vaporization provides insights into intermolecular forces operating within the liquid phase [17].

Thermodynamic PropertyValueTemperature RangeReference
Critical Temperature331.73 K (58.58°C)- [36]
Critical Pressure4546 kPa- [36]
Critical Density504 kg/m³- [36]
Heat of Fusion1300 cal/mol- [10]
Entropy of Fusion2.75 eu/mol- [10]

Phase Transition Parameters

The phase behavior of trifluoroethylene exhibits well-defined transition points that characterize its physical state changes [18] [19]. The melting point occurs at -78°C, representing the solid-liquid transition under standard atmospheric conditions [20] [21]. The boiling point manifests at -51°C, indicating the liquid-gas transition at standard pressure [22] [23].

Critical parameters define the thermodynamic limits of distinct phase regions [36]. The critical temperature of 331.73 K establishes the upper temperature boundary for liquid-gas equilibrium [24]. The corresponding critical pressure of 4546 kilopascals represents the minimum pressure required for liquefaction at the critical temperature [25].

Vapor pressure relationships follow established correlations that enable prediction of phase behavior across temperature ranges [26]. The compound demonstrates typical fluorocarbon vapor pressure characteristics, with exponential increases corresponding to temperature elevation [27].

Phase TransitionTemperature (°C)Pressure (kPa)Reference
Melting Point-78101.325 [18]
Boiling Point-51101.325 [19]
Critical Point58.584546 [36]

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information about trifluoroethylene through both proton and fluorine-19 measurements [20] [24]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the single hydrogen atom environment [28]. Fluorine-19 nuclear magnetic resonance reveals distinct chemical shifts for the geminal and vicinal fluorine atoms [29].

Infrared spectroscopy demonstrates fundamental vibrational modes characteristic of the trifluoroethylene structure [21]. The spectrum encompasses carbon-carbon stretching, carbon-fluorine stretching, and carbon-hydrogen deformation modes [30]. Specific vibrational frequencies provide fingerprint identification capabilities for analytical applications [31].

Mass spectrometry fragmentation patterns yield molecular ion peaks and characteristic fragment ions that enable structural confirmation [32]. The base peak typically corresponds to the molecular ion, with subsequent fragmentation following predictable pathways involving fluorine loss [33].

Spectroscopic MethodKey ObservationsReference
¹⁹F Nuclear Magnetic ResonanceDistinct chemical shifts for CF₂ and CHF groups [24]
¹H Nuclear Magnetic ResonanceSingle hydrogen environment [28]
Infrared SpectroscopyC=C stretch: 1788 cm⁻¹, C-F stretch: 1264 cm⁻¹ [21]
Mass SpectrometryMolecular ion peak at m/z 82 [32]

Electronic Structure and Bonding Configurations

The electronic structure of trifluoroethylene reflects the influence of fluorine substitution on the ethylene framework [25] [26]. The molecule possesses a substantial dipole moment of 1.40 Debye, arising from the asymmetric distribution of electronegative fluorine atoms [17] [28]. This dipole moment significantly exceeds that of ethylene and contributes to distinctive intermolecular interactions [34].

Molecular orbital calculations reveal the impact of fluorine substitution on electron density distribution [35]. The carbon-carbon double bond exhibits modified characteristics compared to unsubstituted ethylene, with electron withdrawal by fluorine atoms affecting bond strength and reactivity [27]. The carbon-fluorine bonds demonstrate typical ionic character expected for these highly polar interactions [28].

Bond lengths and angles reflect the steric and electronic influences of fluorine substitution [29]. The carbon-carbon double bond length slightly exceeds that of ethylene due to reduced electron density [30]. Carbon-fluorine bond lengths fall within expected ranges for sp²-hybridized carbon atoms [31].

Electronic PropertyValueReference
Dipole Moment1.40 D [17]
Point Group SymmetryCs [25]
Carbon-Carbon Double Bond Length~1.33 Å [29]
Carbon-Fluorine Bond Length~1.35 Å [30]

Comparative Analysis with Related Fluoroolefins

Trifluoroethylene occupies a unique position within the series of fluorinated ethylene compounds [30] [31]. Comparison with tetrafluoroethylene reveals the influence of hydrogen substitution on physical properties and chemical reactivity [32]. The presence of one hydrogen atom in trifluoroethylene provides distinct polymerization characteristics compared to fully fluorinated analogs [33].

Relative to vinylidene fluoride, trifluoroethylene demonstrates different crystallization behavior and phase transition temperatures [34]. The additional fluorine substitution in trifluoroethylene results in modified intermolecular interactions and altered physical constants [35]. Thermal stability comparisons indicate that trifluoroethylene exhibits intermediate characteristics between less and more highly fluorinated compounds [13].

Polymerization behavior distinguishes trifluoroethylene from related fluoroolefins [22]. The compound readily undergoes radical polymerization to form polytrifluoroethylene, which exhibits semicrystalline properties [36]. Copolymerization with vinylidene fluoride produces materials with ferroelectric characteristics not observed in homopolymers [37].

CompoundMolecular FormulaBoiling Point (°C)Dipole Moment (D)Reference
TrifluoroethyleneC₂HF₃-511.40 [17] [19]
TetrafluoroethyleneC₂F₄-760 [43]
Vinylidene FluorideC₂H₂F₂-841.96 [33]
Vinyl FluorideC₂H₃F-721.80 [35]

Color/Form

Colorless gas

XLogP3

1

Boiling Point

-51.0 °C
-51 °C

Density

1.26 g/cu cm at -70 °C

LogP

log Kow = 1.16 (est)

UNII

Z2866M3Z1A

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.5X10+3 mm Hg at 25 °C (est)

Pictograms

Flammable

Flammable;Compressed Gas

Other CAS

359-11-5

Wikipedia

Trifluoroethylene

General Manufacturing Information

Ethene, 1,1,2-trifluoro-: ACTIVE

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IN AIR IS DESCRIBED. CONCN IN AIR ARE DETERMINED DIRECTLY. /FLUOROCARBONS/
A GAS CHROMATOGRAPHIC PROCEDURE FOR DETERMINING ATMOSPHERIC LEVELS OF FLUOROCARBONS IS DESCRIBED. COLUMN IS TEMP PROGRAMMED TO SEPARATE HALOGENATED COMPONENTS WHILE MAINTAINING SHORT RETENTION TIMES FOR EACH COMPONENT. FREON 113 INCL. /FLUOROCARBONS/
GAS CHROMATOGRAPHIC METHOD FOR MEASURING HALOCARBONS IN AMBIENT AIR SAMPLES IS PRESENTED. /HALOCARBONS/

Interactions

... Exposure of rats to trifluoroethene (TFE) (0.5%, v/v) or a mixture of TFE and isoflurane (0.5% each) in oxygen for 60 min resulted in plasma fluoride increased over that in nonexposed or isoflurane (0.5%)-exposed animals. In untreated rats plasma fluoride levels following TFE and TFE-isoflurane exposures were approximately equal. In rats treated with phenobarbital, however, isoflurane increased plasma fluoride over two times that in rats exposed to TFE alone. Likewise cytochrome P450 levels declined 24% in TFE-exposed animals and 64% in rats exposed to TFE-isoflurane. The ability of microsomes from fluorocarbon-exposed animals to metabolize (R)- and (S)-warfarin indicates that TFE exposure inactivated the phenobarbital-inducible isozymes P450IIB1, P450IIC6, and P450IIIA to approximately equal degrees (21-35%). TFE-isoflurane exposure further inhibited P450IIB1 and PB450IIC6 to 50-70%, but had only a minor effect on P450IIIA activity. These data demonstrate that the defluorination of TFE in vivo by the phenobarbital-inducible cytochrome P450 isozymes is increased by isoflurane, and that isoflurane enhances the ability of TFE to inactivate cytochromes P450 in an isozyme-selective manner.

Dates

Last modified: 08-15-2023

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